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molecular formula C28H35N3O4 B8365763 benzyl 4-[4-[3-(4-acetylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydropyridine-1(2H)-carboxylate

benzyl 4-[4-[3-(4-acetylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8365763
M. Wt: 477.6 g/mol
InChI Key: YNFLQEUYNRKGHD-UHFFFAOYSA-N
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Patent
US08258140B2

Procedure details

Benzyl 4-[4-[3-(4-acetylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydropyridine-1(2H)-carboxylate (17 g, 35.59 mmol) and 5% palladium on carbon (3.37 g, 31.68 mmol) in iso-propanol (170 mL) were stirred under an atmosphere of hydrogen at 5 bar and 40° C. for 2 hours. The reaction mixture was filtered through diatomaceous earth, washing through with iso-propanol. The combined organics were evaporated to dryness to give crude product, which was purified by silica gel chromatography eluting with 0-10% MeOH in DCM, then 10% 7M ammonia in methanol in DCM, to give 4-[4-[3-(4-acetylpiperazin-1-yl)propoxy]phenyl]piperidine (9.4 g, 27.2 mmol, 76%) as a white solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.37 g
Type
catalyst
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Yield
10%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][CH2:12][O:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]3[CH2:25][CH2:24][N:23](C(OCC4C=CC=CC=4)=O)[CH2:22][CH:21]=3)=[CH:16][CH:15]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]>[Pd].C(O)(C)C.CO.C(Cl)Cl>[NH3:4].[C:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][CH2:12][O:13][C:14]2[CH:15]=[CH:16][C:17]([CH:20]3[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]3)=[CH:18][CH:19]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)CCCOC1=CC=C(C=C1)C1=CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
3.37 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
WASH
Type
WASH
Details
washing through with iso-propanol
CUSTOM
Type
CUSTOM
Details
The combined organics were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-10% MeOH in DCM

Outcomes

Product
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
AMOUNT: MOLARITY
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)CCCOC1=CC=C(C=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.2 mmol
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 152.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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